molecular formula C8H7N5O2 B8327366 [5-(1H-Tetrazol-1-yl)pyridin-3-yl]acetic acid

[5-(1H-Tetrazol-1-yl)pyridin-3-yl]acetic acid

Cat. No. B8327366
M. Wt: 205.17 g/mol
InChI Key: FPNHHZCGHAUILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206199B2

Procedure details

[5-(1H-Tetrazol-1-yl)pyridin-3-yl]acetic acid was prepared from methyl (5-bromopyridin-3-yl)acetate according to the procedure outlined for the preparation of intermediate [2-(1H-tetrazol-1-yl)pyridin-4-yl]acetic acid, except that in the final step the ester was hydrolyzed under basic conditions rather than acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[2-(1H-tetrazol-1-yl)pyridin-4-yl]acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH2:8][C:9]([O:11]C)=[O:10])[CH:5]=[N:6][CH:7]=1.[N:13]1(C2C=C(CC(O)=O)C=CN=2)[CH:17]=[N:16][N:15]=[N:14]1>>[N:13]1([C:2]2[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[N:6][CH:7]=2)[CH:17]=[N:16][N:15]=[N:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=NC1)CC(=O)OC
Step Two
Name
[2-(1H-tetrazol-1-yl)pyridin-4-yl]acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=NN=C1)C1=NC=CC(=C1)CC(=O)O
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(N=NN=C1)C=1C=C(C=NC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.